2-Cyclopropyl-1-thiomorpholinoethanone
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Overview
Description
2-Cyclopropyl-1-thiomorpholinoethanone is an organic compound with the molecular formula C9H15NOS It features a cyclopropyl group attached to a thiomorpholine ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-thiomorpholinoethanone typically involves the reaction of cyclopropyl bromide with thiomorpholine under basic conditions to form the cyclopropylthiomorpholine intermediate. This intermediate is then subjected to oxidation to introduce the ethanone functionality. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or thiomorpholine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted cyclopropyl or thiomorpholine derivatives.
Scientific Research Applications
2-Cyclopropyl-1-thiomorpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-thiomorpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to the target. The thiomorpholine ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
Thiomorpholine: A sulfur-containing morpholine derivative.
Cyclopropyl ketone: Features a cyclopropyl group attached to a ketone.
Uniqueness: 2-Cyclopropyl-1-thiomorpholinoethanone is unique due to the combination of the cyclopropyl group, thiomorpholine ring, and ethanone moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in the individual similar compounds. The presence of the thiomorpholine ring, in particular, offers additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c11-9(7-8-1-2-8)10-3-5-12-6-4-10/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYIXKGSFZKDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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